N-(4-{[(3-Chloro-2-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide
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Overview
Description
N-(4-{[(3-Chloro-2-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide is an organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a quinoxaline core, a chlorinated phenyl group, and an acetamide moiety. The presence of these functional groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3-Chloro-2-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common approach includes the reaction of 3-chloro-2-methylphenyl isocyanate with a quinoxaline derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are carefully monitored and optimized to achieve high yields and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(3-Chloro-2-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, each with distinct functional groups and properties, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-{[(3-Chloro-2-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[(3-Chloro-2-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline core can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The chlorinated phenyl group and acetamide moiety contribute to its binding affinity and specificity, enhancing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares a similar chlorinated phenyl group but has a different core structure.
Pentanamide, N-(3-chloro-4-methylphenyl)-2-methyl-: Contains a similar chlorinated phenyl group and acetamide moiety but lacks the quinoxaline core.
Uniqueness
N-(4-{[(3-Chloro-2-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide is unique due to its combination of a quinoxaline core, chlorinated phenyl group, and acetamide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.
Properties
Molecular Formula |
C20H19ClN4O3 |
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Molecular Weight |
398.8 g/mol |
IUPAC Name |
2-[3-[acetyl(methyl)amino]-2-oxoquinoxalin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C20H19ClN4O3/c1-12-14(21)7-6-9-15(12)22-18(27)11-25-17-10-5-4-8-16(17)23-19(20(25)28)24(3)13(2)26/h4-10H,11H2,1-3H3,(H,22,27) |
InChI Key |
AJDILFXXNDJGOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N(C)C(=O)C |
Origin of Product |
United States |
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